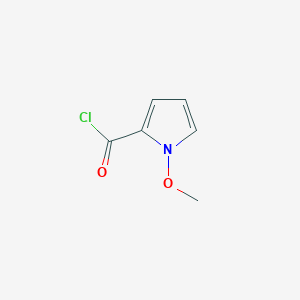
1-Methoxy-1H-pyrrole-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-1H-pyrrole-2-carbonyl chloride is an organic compound with the molecular formula C6H6ClNO2 It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methoxy-1H-pyrrole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-1H-pyrrole-2-carboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-1H-pyrrole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 1-methoxy-1H-pyrrole-2-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acyl chlorides.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
1-Methoxy-1H-pyrrole-2-carboxylic Acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
1-Methoxy-1H-pyrrole-2-carbonyl chloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Material Science: It is utilized in the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-methoxy-1H-pyrrole-2-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and medicinal chemistry to modify molecular structures and enhance biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-pyrrole-2-carbonyl Chloride: Similar structure but with a methyl group instead of a methoxy group.
2-Thiophenecarbonyl Chloride: Contains a thiophene ring instead of a pyrrole ring.
Nicotinoyl Chloride: Contains a pyridine ring instead of a pyrrole ring.
Uniqueness
1-Methoxy-1H-pyrrole-2-carbonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and the properties of its derivatives.
Propiedades
Número CAS |
922498-75-7 |
|---|---|
Fórmula molecular |
C6H6ClNO2 |
Peso molecular |
159.57 g/mol |
Nombre IUPAC |
1-methoxypyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C6H6ClNO2/c1-10-8-4-2-3-5(8)6(7)9/h2-4H,1H3 |
Clave InChI |
KYTGXBZMDIEOSI-UHFFFAOYSA-N |
SMILES canónico |
CON1C=CC=C1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14178165.png)
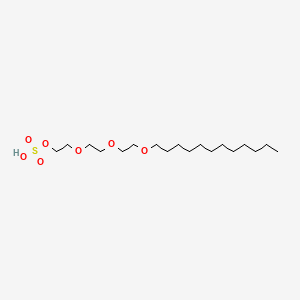
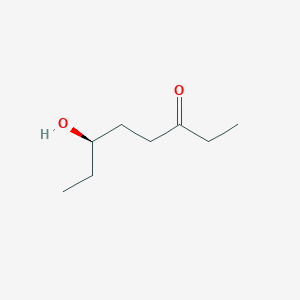
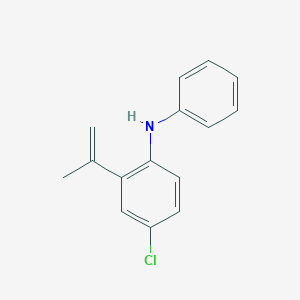
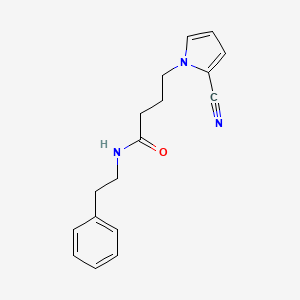

![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)

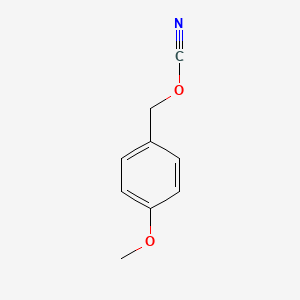
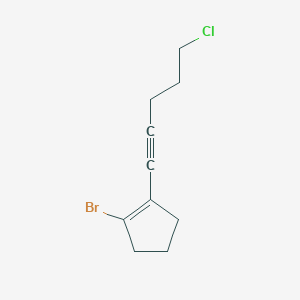
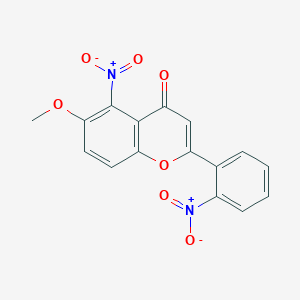
![[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B14178230.png)
![N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine](/img/structure/B14178234.png)
![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
